N,N,N-Triethyldocosan-1-aminium bromide
Description
N,N,N-Triethyldocosan-1-aminium bromide is a quaternary ammonium salt (quat) with a docosyl (C₂₂) alkyl chain and three ethyl groups bonded to the nitrogen atom. Its structure confers surfactant properties, enabling applications in antimicrobial formulations, fabric softeners, and emulsifiers. The long alkyl chain enhances hydrophobicity, while the triethyl substituents influence micelle formation and solubility.
Properties
CAS No. |
21410-64-0 |
|---|---|
Molecular Formula |
C28H60BrN |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
docosyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C28H60N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(6-2,7-3)8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IBKXTXTZGCOLCW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyldocosan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of docosylamine with triethylamine and bromoethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyldocosan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in precipitation reactions when mixed with certain anions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include an aqueous or alcoholic medium and mild heating.
Precipitation Reactions: When mixed with anions like sulfate or phosphate, this compound can form insoluble precipitates.
Major Products
Substitution Reactions: The major products are typically the substituted ammonium compounds and the corresponding halide salts.
Precipitation Reactions: The products are usually insoluble salts that precipitate out of the solution.
Scientific Research Applications
N,N,N-Triethyldocosan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the preparation of liposomes and other vesicular systems for drug delivery.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Triethyldocosan-1-aminium bromide is primarily based on its surfactant properties. The long hydrophobic chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. The positively charged ammonium group interacts with negatively charged molecules, enhancing its antimicrobial activity.
Comparison with Similar Compounds
Mono-Alkyl Trimethylammonium Bromides
These compounds feature a single alkyl chain and trimethyl groups on the nitrogen. Key examples include:
Notes:
- CMC : The target’s longer C₂₂ chain reduces critical micelle concentration (CMC) significantly compared to shorter-chain analogs (e.g., DTAB’s CMC is ~15 mM) .
- Melting Point : Increased chain length elevates melting points, but triethyl groups may disrupt crystallinity slightly compared to trimethyl analogs.
- Solubility : The C₂₂ chain reduces water solubility, but triethyl groups may improve solubility in organic solvents compared to trimethyl derivatives.
Gemini Surfactants
Gemini surfactants feature two alkyl chains linked by a spacer. highlights ethylene-bis(N,N-dimethyl-N-dodecylammonium bromide) (C₁₂ chains, spacer length = 2):
Key Differences :
Hydroxy/Alkoxy-Modified Quaternary Ammonium Salts
Examples like 3-Dodecyloxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide () incorporate hydroxyl groups, altering hydrophilicity:
Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
